

Application Notes and Protocols: cAMP Accumulation Assay for HSK21542

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Compound of Interest

Compound Name: Anrikefon
Cat. No.: B10860338

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These application notes provide a detailed protocol for determining the potency and mechanism of action of HSK21542, a peripherally-restricted kappa opioid receptor (KOR) agonist, by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) accumulation.^{[1][2][3][4][5]}

HSK21542 is a selective agonist for the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).^{[1][2][3][6]} The KOR primarily couples to the inhibitory G-protein, Gi, which, upon activation, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP.^[7] Therefore, the potency of a KOR agonist like HSK21542 can be determined by its ability to inhibit forskolin-stimulated cAMP accumulation.^[1]

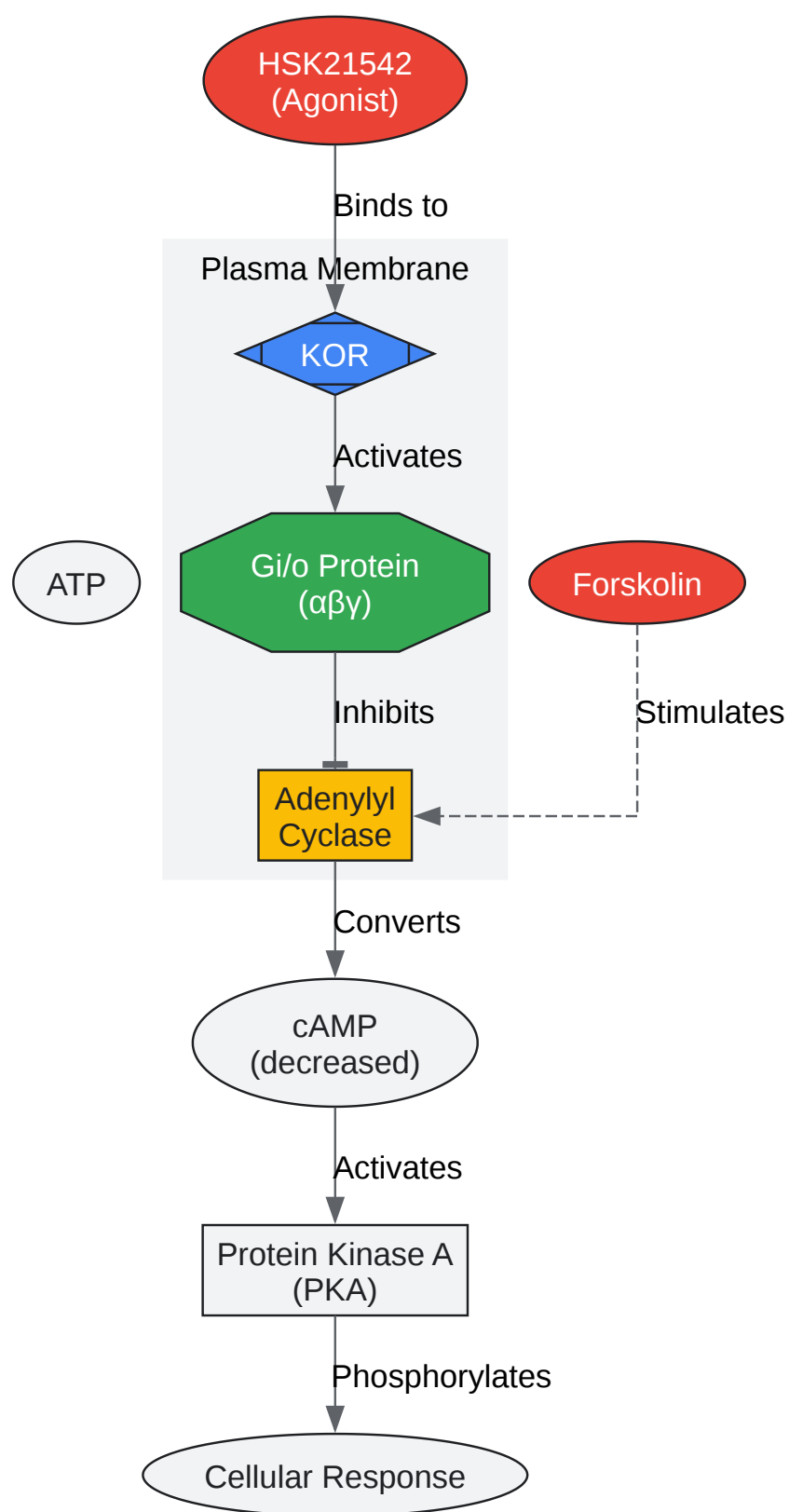
Quantitative Data Summary

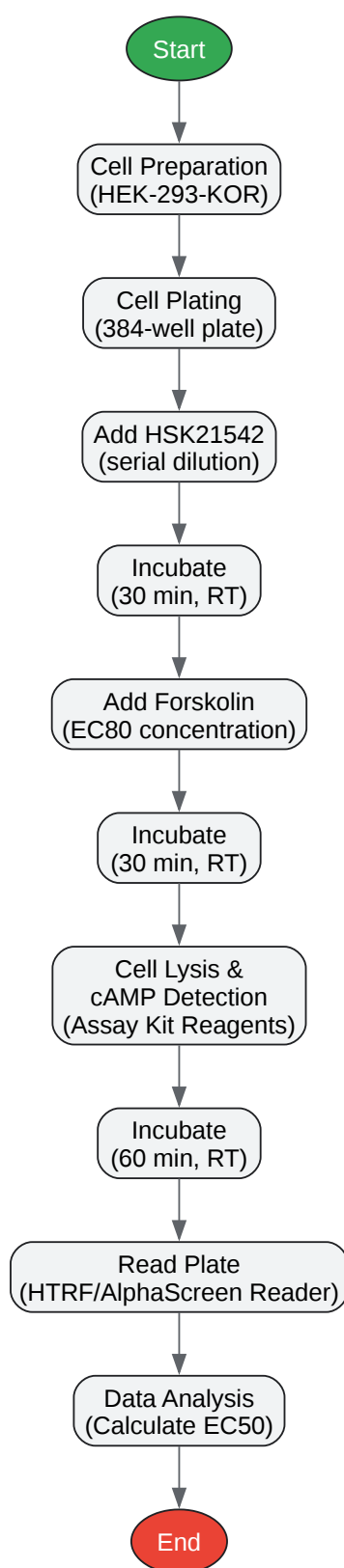
The following table summarizes the in vitro potency of HSK21542 in inhibiting forskolin-induced cAMP accumulation in HEK-293 cells stably expressing the human kappa opioid receptor.

Compound	EC50 (pM)	95% Confidence Interval (pM)	Cell Line	Notes
HSK21542	2.41	1.43–4.67	HEK-293 (human KOR)	Significantly more potent than CR845 and U69593.[1]
CR845	29.88	18.24–57.54	HEK-293 (human KOR)	Comparison compound.[1]
U69593	1800	1100–3200	HEK-293 (human KOR)	Positive control KOR agonist.[1][2]

Signaling Pathway

The activation of the kappa opioid receptor (KOR) by an agonist like HSK21542 initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.





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